NBI 35965 hydrochloride

Water solubility Formulation In vivo dosing

Researchers requiring a water-soluble CRF1 antagonist with defined brain exposure often face inconsistent pharmacokinetics. NBI 35965 hydrochloride solves this with validated PK and aqueous formulation. - Ki=4 nM for CRF1; >1000-fold selectivity over CRF2 (Ki>10,000 nM) - Water-soluble (100 mM); oral bioavailability 34%; brain-to-plasma ratio ~1.25 - Blocks stress-induced visceral hyperalgesia at 20 mg/kg s.c. and CRF-induced colonic transit at 10 mg/kg p.o. - ≥98% purity; desiccated RT storage; shipped ambient/blue ice.

Molecular Formula C21H23Cl3N4
Molecular Weight 437.793
CAS No. 1782228-59-4
Cat. No. B560253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI 35965 hydrochloride
CAS1782228-59-4
Synonyms(7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-7,8-dihydro-4-methyl-6H-1,3,6,8a-tetraazaacenaphthylene hydrochloride
Molecular FormulaC21H23Cl3N4
Molecular Weight437.793
Structural Identifiers
SMILESCCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
InChIInChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1
InChIKeyLNYUWBPFYXPUIO-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI 35965 Hydrochloride: CRF1 Antagonist Overview


NBI 35965 hydrochloride (CAS 1782228-59-4) is a small-molecule corticotropin-releasing factor receptor 1 (CRF1) antagonist with a Ki of 4 nM and greater than 1000-fold selectivity over CRF2 (Ki > 10,000 nM) . As a hydrochloride salt of a tricyclic tetraazaacenaphthylene derivative, this compound is distinguished from earlier-generation CRF1 antagonists by its water solubility, enabling formulation in aqueous vehicles for in vivo administration [1]. NBI 35965 hydrochloride is orally active, demonstrates blood-brain barrier penetration, and attenuates both CRF- and stress-induced adrenocorticotropic hormone (ACTH) production in vivo (pIC50 values of 7.1 and 6.9, respectively) .

Aqueous formulation Water solubility supports in vivo dosing without organic co-solvents, reducing vehicle-related variables
Brain exposure Oral administration achieves brain-to-plasma distribution supportive of central target engagement studies
CRF1-selective pathway High selectivity over CRF2 enables isoform-specific stress pathway interpretation without CRF2 confounds

NBI 35965 Hydrochloride: Why Substitution Fails


CRF1 antagonists exhibit substantial heterogeneity in physicochemical properties, brain penetration kinetics, and receptor occupancy profiles that preclude interchangeable use in research protocols. Early-generation compounds such as CP-154,526 and NBI-27914 are highly lipophilic and exhibit extensive plasma protein binding and tissue accumulation, resulting in prolonged terminal half-lives exceeding 50 hours [1]. In contrast, later-generation compounds including DMP696, NBI-30775/R121919, and NBI 35965 incorporate additional polar groups that reduce lipophilicity and improve pharmacokinetic profiles [2]. Even among compounds with comparable in vitro potency (Ki ~1-4 nM), differences in water solubility, oral bioavailability, volume of distribution, and brain-to-plasma ratios produce divergent in vivo pharmacology . Consequently, substitution based solely on CRF1 binding affinity—without verification of the specific pharmacokinetic and brain penetration parameters relevant to the experimental model—introduces confounding variables that compromise data reproducibility and interpretation.

Formulation mismatch Aqueous-soluble NBI 35965 may not be directly replaced by lipophilic CRF1 antagonists requiring organic vehicles, which can introduce vehicle-related confounds.
Brain exposure divergence Brain-to-plasma ratios and receptor occupancy kinetics vary substantially across CRF1 antagonists; CNS pharmacology extrapolation may not transfer.
Half-life disparity Elimination half-life can differ by >4-fold between generation classes, altering washout periods and complicating repeated-dose or crossover designs.

NBI 35965 Hydrochloride: Quantitative Evidence


Water Solubility vs. First-Generation CRF1 Antagonists

NBI 35965 hydrochloride achieves aqueous solubility of ≥100 mM (43.78 mg/mL in water) , enabling formulation in saline or aqueous vehicles without organic co-solvents. In contrast, the prototypical CRF1 antagonist CP-154,526 is characterized as highly lipophilic with high plasma protein binding and tissue accumulation, contributing to a terminal half-life of approximately 51 hours in rats [1]. This lipophilicity historically necessitated organic co-solvent or complex vehicle formulations for in vivo administration. The 4-log unit reduction in lipophilicity (estimated cLogP) observed in later-generation compounds relative to CP-154,526 underscores the formulation advantage of water-soluble analogs such as NBI 35965 [2].

Aqueous solubility
Class-level
≥100 mM (43.78 mg/mL)
Supports aqueous vehicle preparation for in vivo studies
cLogP reduced by ~4 log units relative to CP-154,526 (class-level estimate)
Water solubility Formulation In vivo dosing Physicochemical property

Brain Penetration and Receptor Occupancy

Following oral administration in rats (10 mg/kg), NBI 35965 hydrochloride achieves a mean maximum plasma concentration (Cmax) of 560 ng/mL at 1 hour and a mean maximum brain concentration of 700 ng/g, yielding a brain-to-plasma ratio of approximately 1.25 . Ex vivo receptor autoradiography confirms dose-dependent inhibition of [125I]sauvagine binding selectively at brain sites of CRF1 distribution, with complete prevention of labeling in the cortex at the highest doses tested [1]. In comparison, the high-affinity CRF1 antagonist DMP696 (Ki = 1.7 nM) achieves greater than 50% brain CRF1 receptor occupancy only at total plasma concentrations exceeding 100 nM, a threshold constrained by its high plasma protein binding (98.5% in rat) [2].

Brain penetration
Reported
Brain Cmax 700 ng/g; Plasma Cmax 560 ng/mL; Brain/Plasma ratio ~1.25 (rat, 10 mg/kg p.o.)
DMP696: 50% brain CRF1 occupancy requires plasma >100 nM; 98.5% plasma protein binding
Brain-to-plasma distribution supports central target engagement interpretation
Complete cortical [125I]sauvagine binding blockade at high doses reported
Brain penetration Blood-brain barrier Pharmacokinetics Receptor occupancy

In Vivo Efficacy in Stress Models

In functional in vivo assays, NBI 35965 hydrochloride demonstrates dose-dependent efficacy. Oral administration (10 mg/kg) 1 hour before intravenous CRF challenge completely blocks the 81% shortening of distal colonic transit time induced by CRF in rats [1]. Subcutaneous administration (20 mg/kg) abolishes water avoidance stress-induced visceral hyperalgesia to colorectal distention (20-80 mmHg), reducing the 42 ± 19% increase in visceromotor response observed in stressed controls to baseline levels [2]. In mice, oral administration (20 mg/kg) significantly reduces stress-induced ACTH production, with pIC50 values of 7.1 and 6.9 for CRF- and stress-induced ACTH attenuation, respectively . While direct head-to-head comparisons with other CRF1 antagonists in identical stress models are not available in the primary literature, the magnitude of functional blockade (complete reversal of CRF-induced colonic transit acceleration and stress-induced hyperalgesia) establishes NBI 35965 as a robust tool for interrogating CRF1-mediated stress responses in vivo.

In vivo stress model efficacy
Endpoint context
10 mg/kg p.o.: reported complete blockade of CRF-induced colonic transit change; 20 mg/kg s.c.: reported abolition of stress-induced visceral hyperalgesia; 20 mg/kg p.o.: reduced stress-induced ACTH (pIC50=6.9)
Vehicle-treated stressed controls: 42±19% visceromotor increase; 81% colonic transit shortening
Supports CRF1-mediated GI and HPA stress response interpretation
Multi-model functional endpoints; rat and mouse protocols
In vivo efficacy Stress response ACTH Colonic transit Visceral hyperalgesia

Pharmacokinetic Profile

NBI 35965 hydrochloride exhibits defined pharmacokinetic parameters in rats following oral administration (10 mg/kg): volume of distribution (Vd) of 17.8 L/kg, plasma clearance of 17 mL/min/kg, and a half-life (t1/2) of 12 hours . The estimated oral bioavailability is 34%, with Cmax of 560 ng/mL at Tmax of 1 hour . In contrast, the early-generation CRF1 antagonist CP-154,526 demonstrates a biphasic elimination profile with an initial half-life of 0.9 hours and a terminal half-life of 51 hours in rats, reflecting extensive tissue distribution and accumulation [1]. The 12-hour half-life of NBI 35965 is substantially shorter than the 51-hour terminal half-life of CP-154,526, offering more predictable washout kinetics for experimental designs requiring repeated dosing or crossover paradigms.

Pharmacokinetics
Reported
Vd 17.8 L/kg; CL 17 mL/min/kg; t1/2 12 h; F 34%
CP-154,526: terminal t1/2 51 h (biphasic elimination)
Moderate half-life supports defined exposure windows in behavioral studies
Rat, 10 mg/kg p.o.; comparator data from i.v. bolus
Pharmacokinetics Oral bioavailability Half-life Volume of distribution Clearance

CRF1 vs CRF2 Receptor Selectivity

NBI 35965 hydrochloride demonstrates high binding affinity for CRF1 (Ki = 4 nM; pKi = 8.5) with no detectable binding to CRF2 (Ki > 10,000 nM), corresponding to a selectivity window exceeding 2,500-fold . In CRF1-transfected cells, NBI 35965 inhibits sauvagine-induced cAMP accumulation, confirming functional antagonism at the target receptor [1]. This selectivity profile is comparable to other tool CRF1 antagonists: R121919 (NBI-30775) exhibits Ki = 2-5 nM for CRF1 with >1,000-fold selectivity over CRF2 [2]; CP-154,526 shows Ki = 2.7 nM for CRF1 and Ki > 10 μM for CRF2 (>3,700-fold) ; verucerfont demonstrates IC50 ~6.1 nM for CRF1 with IC50 > 1,000 nM for CRF2 (>160-fold) [3]. While all compounds achieve functionally meaningful selectivity, NBI 35965 combines high selectivity (>2,500-fold) with the water solubility and favorable brain penetration described above—a confluence of properties not uniformly present across the class.

CRF1 selectivity
Reported
CRF1 Ki = 4 nM; CRF2 Ki > 10,000 nM; Selectivity >2,500-fold
High selectivity supports CRF1-specific pathway interpretation
Radioligand binding, recombinant receptors; cross-class comparators: R121919, CP-154,526, verucerfont
Receptor selectivity CRF1 CRF2 Binding affinity Off-target

NBI 35965 Hydrochloride: Application Scenarios


Visceral Hyperalgesia & GI Disorder Models

NBI 35965 hydrochloride is validated for investigating CRF1-mediated stress effects on visceral pain and colonic motor function. Subcutaneous administration at 20 mg/kg abolishes water avoidance stress-induced visceral hyperalgesia to colorectal distention, reducing the 42 ± 19% increase in visceromotor response to baseline levels [1]. Oral administration at 10 mg/kg completely blocks the 81% shortening of distal colonic transit time induced by intravenous CRF [2]. The compound's water solubility enables vehicle preparation without organic solvents, reducing confounding effects in gastrointestinal studies.

CNS Stress Pathway Dissection

For studies requiring confirmed central CRF1 antagonism following peripheral administration, NBI 35965 hydrochloride offers quantitative brain exposure validation. At 10 mg/kg oral dosing in rats, the compound achieves a brain Cmax of 700 ng/g with a brain-to-plasma ratio of approximately 1.25 . Ex vivo autoradiography confirms dose-dependent inhibition of [125I]sauvagine binding at brain CRF1 sites, with complete cortical binding prevention at high doses [3]. The 12-hour half-life supports experimental designs requiring defined drug exposure windows without prolonged washout periods.

HPA Axis Modulation and Stress Endocrinology

NBI 35965 hydrochloride attenuates both CRF- and stress-induced ACTH production in vivo, with pIC50 values of 7.1 and 6.9, respectively . In mice subjected to restraint stress, oral administration at 20 mg/kg significantly reduces stress-induced ACTH levels . The compound's >2,500-fold selectivity for CRF1 over CRF2 ensures that observed HPA axis modulation is attributable specifically to CRF1 antagonism, avoiding CRF2-mediated confounds .

Comparative CRF1 Antagonist Pharmacology

NBI 35965 hydrochloride serves as a reference compound for investigating how physicochemical properties influence CRF1 antagonist pharmacology. Its combination of high potency (Ki = 4 nM), water solubility (100 mM), defined oral PK parameters (F = 34%, t1/2 = 12 h), and validated brain penetration provides a benchmark for evaluating next-generation compounds or for head-to-head comparisons with lipophilic CRF1 antagonists such as CP-154,526, which exhibits a 51-hour terminal half-life and requires organic vehicle formulation [4].

Application
Selection Property
Validation Focus
GI stress-response model studies
Water solubility for aqueous vehicle preparation
Stress-induced colonic transit and visceral hyperalgesia endpoints
Central CRF1 antagonism studies
Reported brain penetration after oral dosing
Ex vivo receptor occupancy and autoradiography endpoints
Stress endocrinology research
High CRF1 selectivity over CRF2
Stress-induced ACTH and HPA axis endpoints
Comparator tool for CRF1 antagonist research
Balanced potency, solubility, and PK profile
Cross-compound pharmacokinetic and brain penetration comparisons

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